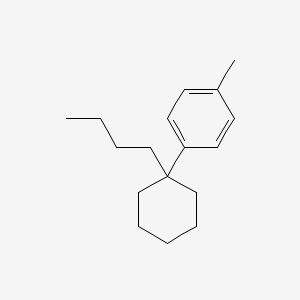
Oxirane-2,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane-2,2-dicarbonitrile is a chemical compound characterized by the presence of an oxirane ring and two cyano groups. It is a versatile intermediate in organic synthesis, often used in the preparation of various heterocyclic compounds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxirane-2,2-dicarbonitrile can be synthesized through the Darzens reaction, which involves the reaction of carbonyl compounds with haloacetonitriles in the presence of a base . This method is efficient and widely used in organic synthesis. Another common method is the epoxidation of vinyl cyanides using lithium hypochlorite in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Darzens reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Oxirane-2,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane-2,2-dicarboxamides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Tertiary amines and carboxylic acids are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxirane-2,2-dicarboxamides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
Oxirane-2,2-dicarbonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxirane-2,2-dicarbonitrile involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects. The compound’s cyano groups also play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Oxirane-2,2-dicarboxamides: These compounds are similar in structure but contain amide groups instead of cyano groups.
Vinyl cyanides: These compounds are precursors in the synthesis of oxirane-2,2-dicarbonitrile and share similar reactivity.
Uniqueness: this compound is unique due to its bifunctional nature, combining the reactivity of both the oxirane ring and the cyano groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
105805-08-1 |
|---|---|
Molecular Formula |
C4H2N2O |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
oxirane-2,2-dicarbonitrile |
InChI |
InChI=1S/C4H2N2O/c5-1-4(2-6)3-7-4/h3H2 |
InChI Key |
RVSSNDYLRINIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


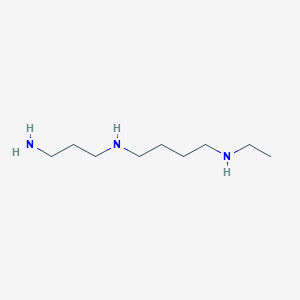

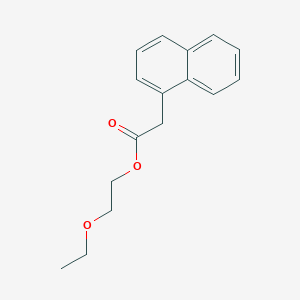
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
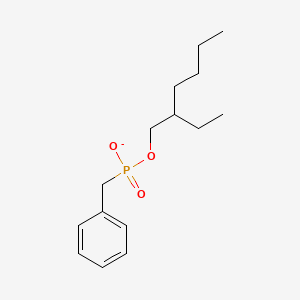
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
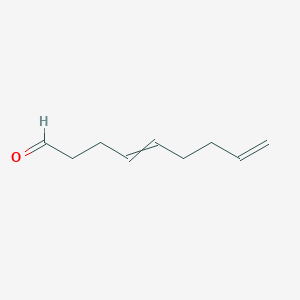
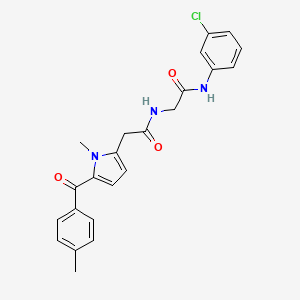
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
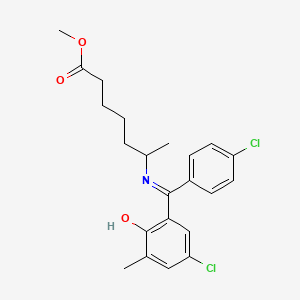

![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

